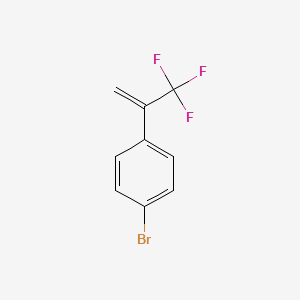

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Descripción general

Descripción

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trifluoropropenyl group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the trifluoropropenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Addition: Halogens (e.g., chlorine, bromine) in inert solvents such as chloroform or carbon tetrachloride.

Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.

Major Products

Substitution: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)phenol or 4-(3,3,3-trifluoroprop-1-en-2-yl)aniline.

Addition: Formation of 1,2-dibromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

Oxidation: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene oxide.

Reduction: Formation of 1-bromo-4-(3,3,3-trifluoropropyl)benzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Cross-Coupling Reactions : The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.

| Reaction Type | Example Products |

|---|---|

| Suzuki Coupling | Aryl-trifluoromethyl compounds |

| Negishi Coupling | Aryl-alcohol derivatives |

Medicinal Chemistry

Due to its structural features, this compound has potential applications in medicinal chemistry:

- Antiviral Activity : Compounds with trifluoromethyl groups often exhibit enhanced biological activity. Research indicates that derivatives of 1-bromo compounds can be explored for antiviral properties against various pathogens.

- Drug Development : The compound can be modified to create new drugs targeting specific diseases. Its ability to form stable complexes with biological targets makes it a candidate for further exploration.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Fluorinated Polymers : The trifluoropropene moiety can be incorporated into polymers to enhance their thermal and chemical stability. Such polymers are valuable in coatings and electronic materials.

| Material Type | Properties |

|---|---|

| Fluorinated Polymers | High thermal stability |

| Coatings | Chemical resistance |

Case Study 1: Organic Synthesis

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in a multi-step synthesis of complex aryl compounds. The study highlighted the efficiency of using this compound as a starting material for synthesizing biologically active molecules.

Case Study 2: Antiviral Research

A research article in Medicinal Chemistry Letters explored the antiviral properties of derivatives synthesized from this compound. The findings suggested that modifications to the trifluoropropene group significantly enhanced antiviral activity against specific viruses.

Mecanismo De Acción

The mechanism by which 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the trifluoropropenyl group act as reactive sites for nucleophilic and electrophilic attacks, respectively. The presence of the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents .

Comparación Con Compuestos Similares

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be compared with other similar compounds such as:

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: This compound has a triple bond instead of a double bond in the trifluoropropenyl group, which affects its reactivity and applications.

1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: The presence of two chlorine atoms and their positions on the benzene ring can significantly alter the compound’s chemical behavior and applications.

Actividad Biológica

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, also known by its CAS number 136476-20-5, is a fluorinated organic compound with potential biological activity. This article explores its biological properties, including toxicity, environmental impact, and potential applications in various fields.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity and potential effects on living organisms.

Toxicological Studies

Research indicates that halogenated compounds such as this compound can exhibit significant toxicity. Studies have shown that similar compounds can disrupt endocrine functions and affect reproductive systems in various species.

- Endocrine Disruption : Compounds with bromine and fluorine substituents have been linked to endocrine disruption in aquatic organisms. For instance, studies on pyrethroids (a class of insecticides) demonstrate that similar halogenated structures can lead to hormonal imbalances in species like fish and amphibians .

- Aquatic Toxicity : The compound's effects on aquatic life are particularly concerning. Research has highlighted the acute toxicity of related brominated compounds to fish species, indicating a potential risk for ecosystems where these substances are present .

Environmental Impact

The environmental persistence of this compound is a critical factor in assessing its biological activity.

- Bioaccumulation Potential : Studies have identified that certain fluorinated compounds can bioaccumulate in the food chain, posing risks to higher trophic levels .

- Microbial Degradation : Research into the biodegradation of similar compounds suggests that microbial communities can degrade halogenated compounds under specific conditions. This indicates a potential for bioremediation strategies to mitigate environmental contamination .

Case Study 1: Endocrine Disruption in Fish

A study examining the effects of brominated compounds on the reproductive health of fish species found that exposure led to significant alterations in hormone levels and reproductive success rates. The findings suggest that similar structures to this compound may pose similar risks .

Case Study 2: Microbial Biodegradation

Research conducted on the biodegradation capabilities of microbial strains revealed that certain bacteria could effectively degrade fluorinated organic compounds. This study highlights the potential for using specific microbial strains in bioremediation efforts targeting contaminated sites with halogenated compounds .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAILPKMQOFCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.